(1,1,1-Trifluoropent-2-en-2-yl)benzene
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Overview
Description
(1,1,1-Trifluoropent-2-en-2-yl)benzene is a chemical compound with the molecular formula C11H11F3 It is characterized by the presence of a trifluoromethyl group attached to a pentenyl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where a trifluoromethylated pentenyl halide reacts with benzene in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of (1,1,1-Trifluoropent-2-en-2-yl)benzene may involve large-scale electrophilic aromatic substitution reactions using specialized reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,1,1-Trifluoropent-2-en-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like ether or tetrahydrofuran (THF).
Substitution: Br2, HNO3, AlCl3, FeCl3, under controlled temperature and pressure.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
(1,1,1-Trifluoropent-2-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (1,1,1-Trifluoropent-2-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate undergoes further reactions to yield the final substituted product .
Comparison with Similar Compounds
Similar Compounds
- (3,3,3-Trifluoroprop-1-en-2-yl)benzene
- 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
- 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Uniqueness
(1,1,1-Trifluoropent-2-en-2-yl)benzene is unique due to its specific trifluoromethylated pentenyl chain, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its trifluoromethyl group enhances its stability and resistance to metabolic degradation, making it valuable in various applications .
Properties
CAS No. |
887616-60-6 |
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Molecular Formula |
C11H11F3 |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
1,1,1-trifluoropent-2-en-2-ylbenzene |
InChI |
InChI=1S/C11H11F3/c1-2-6-10(11(12,13)14)9-7-4-3-5-8-9/h3-8H,2H2,1H3 |
InChI Key |
VLWPOLUKNSRIDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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